N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
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Overview
Description
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine is a synthetic organic compound characterized by its unique chemical structure It contains a fluorophenyl group, a phenylcarbonyl group, and a valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Coupling with Phenylcarbonyl Group: The fluorophenyl intermediate is then coupled with a phenylcarbonyl group using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Addition of Valine Residue: The final step involves the addition of the valine residue to the coupled intermediate, typically through an amide bond formation reaction using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{(2Z)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
- N-{(2Z)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
- N-{(2Z)-3-(4-methylphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
Uniqueness
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H21FN2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[[(Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H21FN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-8-10-16(22)11-9-14)23-19(25)15-6-4-3-5-7-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12- |
InChI Key |
QKGRIBSRJBJWAO-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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